molecular formula C5H8ClN3 B13496558 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole

3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole

Cat. No.: B13496558
M. Wt: 145.59 g/mol
InChI Key: IHBVTDDVHKFOHJ-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound has a chloromethyl group attached to the third carbon and an ethyl group attached to the first nitrogen of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole typically involves the chloromethylation of 1-ethyl-1H-1,2,4-triazole. One common method includes the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc chloride or other Lewis acids are commonly employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used under appropriate conditions.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium hydroxide can yield 3-(hydroxymethyl)-1-ethyl-1H-1,2,4-triazole.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The triazole ring can interact with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-1,2,4-triazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(hydroxymethyl)-1-ethyl-1H-1,2,4-triazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    3-(bromomethyl)-1-ethyl-1H-1,2,4-triazole: Contains a bromomethyl group, which can undergo similar reactions but with different reactivity compared to the chloromethyl group.

Uniqueness

3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl and ethyl groups on the triazole ring makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.

Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

3-(chloromethyl)-1-ethyl-1,2,4-triazole

InChI

InChI=1S/C5H8ClN3/c1-2-9-4-7-5(3-6)8-9/h4H,2-3H2,1H3

InChI Key

IHBVTDDVHKFOHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=N1)CCl

Origin of Product

United States

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